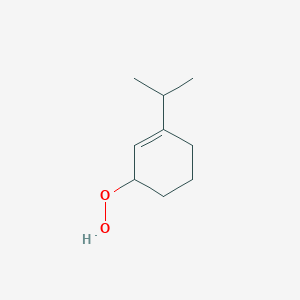

3-Hydroperoxy-1-propan-2-ylcyclohexene

Description

Structure

3D Structure

Properties

CAS No. |

179249-43-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-hydroperoxy-1-propan-2-ylcyclohexene |

InChI |

InChI=1S/C9H16O2/c1-7(2)8-4-3-5-9(6-8)11-10/h6-7,9-10H,3-5H2,1-2H3 |

InChI Key |

QQTXERCLWKUTKH-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(CCC1)OO |

Canonical SMILES |

CC(C)C1=CC(CCC1)OO |

Synonyms |

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |

Origin of Product |

United States |

Mechanistic Pathways of Formation for Allylic Cyclohexenyl Hydroperoxides, Including 3 Hydroperoxy 1 Propan 2 Ylcyclohexene

Autoxidation Mechanisms in Cyclohexene (B86901) Derivatives

Autoxidation refers to the spontaneous oxidation of compounds in the presence of air (oxygen). wikipedia.org For cyclohexene derivatives, this process is a free-radical chain reaction that leads to the formation of allylic hydroperoxides. wikipedia.orgwiley-vch.de

Initiation and Propagation of Free Radical Chains in Allylic Oxidation

The autoxidation of cyclohexene derivatives is initiated by the formation of free radicals. libretexts.org This initiation step can be triggered by factors such as heat or light, which cause the homolytic cleavage of bonds to produce initial radical species. libretexts.orglumenlearning.com In the context of allylic oxidation, the process typically begins with the abstraction of a hydrogen atom from an allylic position, which is a carbon atom adjacent to a double bond. This is because the resulting allylic radical is stabilized by resonance, making this hydrogen abstraction more favorable. libretexts.org

Once an allylic radical (R•) is formed, the propagation phase of the chain reaction begins. masterorganicchemistry.com This phase consists of two key steps that repeat in a cycle:

Reaction with Molecular Oxygen: The allylic radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). wiley-vch.decore.ac.uk

Hydrogen Abstraction: The newly formed peroxyl radical then abstracts a hydrogen atom from another molecule of the cyclohexene derivative at an allylic position. This step regenerates an allylic radical and forms an allylic hydroperoxide (ROOH). wiley-vch.deresearchgate.net

This chain reaction continues until the radical species are neutralized in termination steps, which can occur through the combination of two radicals. masterorganicchemistry.com

Role of Molecular Oxygen in Hydroperoxide Formation

Molecular oxygen plays a crucial role in the formation of hydroperoxides during the autoxidation of cyclohexene derivatives. nih.gov In its ground state, molecular oxygen exists as a diradical (triplet oxygen), which makes it highly reactive towards other radicals. wiley-vch.de The reaction between the initial allylic radical and molecular oxygen is a key step in the propagation of the free-radical chain, leading to the formation of the peroxyl radical. core.ac.ukcopernicus.org This peroxyl radical is the species that ultimately leads to the formation of the hydroperoxide product. copernicus.org The availability of oxygen can therefore significantly influence the rate of autoxidation.

Formation from Peroxyl Radicals (ROO•) and Hydroperoxyl Radicals (HOO•)

Peroxyl radicals (ROO•) are central to the formation of allylic hydroperoxides in autoxidation. As described in the propagation cycle, the peroxyl radical abstracts a hydrogen atom from a substrate molecule to yield the hydroperoxide. researchgate.netacs.org

Hydroperoxyl radicals (HOO•), which can be formed from the protonation of superoxide, can also contribute to the formation of hydroperoxides, although their role is often more complex and can be involved in various other reaction pathways. In some systems, the reaction between an alkyl radical (R•) and a hydroperoxyl radical (HOO•) can directly form a hydroperoxide (ROOH). Additionally, hydroperoxyl radicals can participate in termination reactions or react with other species in the system.

Catalytic Synthesis Routes and Selectivity

While autoxidation can produce allylic hydroperoxides, it often suffers from low selectivity and the formation of multiple byproducts. researchgate.net Catalytic synthesis routes offer a more controlled and selective method for the production of these compounds.

Transition Metal-Catalyzed Hydroperoxidation (e.g., Ti, V, Mn, Fe, Cu, Mo, W Systems)

A variety of transition metals have been shown to effectively catalyze the hydroperoxidation of cyclohexene and its derivatives. These catalytic systems can utilize different oxidants, including molecular oxygen or hydrogen peroxide. rsc.orgd-nb.info The choice of metal catalyst and reaction conditions can significantly influence the selectivity of the reaction, favoring the formation of allylic hydroperoxides over other oxidation products like epoxides or ketones. d-nb.inforesearchgate.net

Commonly used transition metals for this purpose include cobalt, copper, vanadium, manganese, iron, molybdenum, and tungsten. nih.govresearchgate.netmdpi.com For instance, cobalt-based catalysts are known to be highly active for the activation of O₂ and the decomposition of hydroperoxide intermediates, leading to allylic oxidation products. d-nb.infod-nb.info Copper catalysts have also demonstrated high conversion and selectivity in the allylic oxidation of cyclohexene derivatives. nih.govrsc.orgrsc.org Vanadium catalysts are also well-known for their use in oxidation processes. researchgate.net

The table below summarizes the product distribution for the oxidation of cyclohexene using different transition metal catalysts, highlighting the potential for selective formation of allylic oxidation products.

| Catalyst System | Oxidant | Major Products | Reference |

| Co/N-doped Carbon | O₂ | 2-cyclohexen-1-one (B156087), 2-cyclohexen-1-ol | d-nb.info |

| Cu/N-doped Carbon | O₂ | 2-cyclohexen-1-one | nih.gov |

| LaCoO₃ | O₂, H₂O₂, TBHP | 2-cyclohexen-1-one, 2-cyclohexen-1-ol, Cyclohexene oxide | rsc.org |

| MIL-125(Ti) | H₂O₂, tBuOOH | Cyclohexenyl hydroperoxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one, Cyclohexene epoxide, trans-cyclohexane-1,2-diol | mdpi.com |

Identification of Metal-Hydroperoxide Species as Active Catalytic Intermediates

In many transition metal-catalyzed oxidation reactions, the active catalytic species is believed to be a metal-hydroperoxide intermediate. acs.org This intermediate is formed by the reaction of the metal catalyst with a hydroperoxide, which can be either the desired product acting as a co-catalyst or an added hydroperoxide initiator. acs.org

These metal-hydroperoxide species are highly reactive and can selectively abstract a hydrogen atom from the allylic position of the cyclohexene derivative, leading to the formation of the allylic radical and subsequently the hydroperoxide product in a controlled manner. The nature of the metal and its coordination environment plays a crucial role in the reactivity and selectivity of these intermediates. For example, molybdenum and vanadium are known to form alkylperoxometal complexes that act as the active oxidant in epoxidation reactions. acs.org In the context of allylic hydroperoxidation, similar metal-peroxo or metal-hydroperoxo species are proposed to be the key intermediates that facilitate the selective C-H bond activation at the allylic position. nih.gov

Regioselectivity and Chemoselectivity in Allylic C-H vs. Olefinic C=C Oxidation

The oxidation of terpenes and terpenoids, which are unsaturated hydrocarbons, can occur at either the allylic C-H bonds or the olefinic C=C double bonds. The competition between these two pathways is governed by factors such as the substrate's structure, the nature of the oxidant, and the reaction conditions.

Regioselectivity in allylic C-H oxidation is primarily determined by the bond-dissociation energies of the available allylic C-H bonds and the steric accessibility of the oxidation site. nih.gov For instance, in biocatalytic allylic oxidations using the fungus Pleurotus sapidus, the reaction proceeds at the allylic position that can form the most stable radical intermediate. nih.gov If a particular allylic position is sterically hindered, oxidation at that site may be completely suppressed, even if it is electronically favored. nih.gov

Chemoselectivity , the preference for reaction at one functional group over another, is also a critical aspect. In the context of terpene oxidation, this refers to the competition between the abstraction of an allylic hydrogen and the addition to a double bond. For example, in palladium-catalyzed C-H oxidation, terminal olefins can be selectively converted to (E)-allylic esters without significant side reactions involving the double bond. nih.gov

The table below summarizes key factors influencing the selectivity of these oxidation reactions.

| Factor | Influence on Regioselectivity (Allylic C-H) | Influence on Chemoselectivity (C-H vs. C=C) |

| Substrate Structure | Stability of the resulting allylic radical or cation intermediate. Steric hindrance around the allylic C-H bond. | Electronic properties of the double bond (electron-rich vs. electron-poor). Presence of activating or deactivating groups. |

| Oxidant/Catalyst | Size and shape of the catalyst's active site (in biocatalysis). nih.gov Nature of the metal and ligands in metal-catalyzed reactions. rsc.org | Type of oxidant (e.g., singlet oxygen favors ene reactions at the double bond). acs.orgnih.gov Catalyst system (e.g., Pd(II)/sulfoxide favors allylic C-H oxidation). nih.gov |

| Reaction Conditions | Temperature, solvent, and pH can influence enzyme activity and catalyst stability. nih.gov | Light irradiation promotes photo-oxygenation at the double bond. wikipedia.org |

Metal-Free and Biocatalytic Approaches to Unsaturated Hydroperoxide Synthesis

Growing interest in sustainable chemistry has led to the development of metal-free and biocatalytic methods for the synthesis of unsaturated hydroperoxides. These approaches offer alternatives to traditional methods that often rely on heavy metal catalysts. nih.govbenthamopenarchives.com

Biocatalytic systems , such as those utilizing enzymes or whole microorganisms, can exhibit high regio- and stereoselectivity in the oxidation of unsaturated compounds. nih.govnih.gov For example, lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides. mdpi.com The fungus Pleurotus sapidus has been shown to efficiently catalyze the allylic oxidation of various terpenoids. nih.gov These biocatalytic transformations are attractive for the synthesis of fine chemicals and food ingredients. nih.gov

Metal-free chemical approaches also provide pathways to unsaturated hydroperoxides. These methods often involve the use of organocatalysts or specific reaction conditions to activate the oxidant. benthamopenarchives.com For example, the autoxidation of terpenes, which can be initiated by light or heat, proceeds through a free-radical chain reaction to form hydroperoxides. nih.govnih.gov

| Approach | Key Features | Examples |

| Biocatalytic | High selectivity (regio- and stereoselectivity). nih.gov Mild reaction conditions. Environmentally benign. | Lipoxygenase-catalyzed hydroperoxidation of linoleic acid. mdpi.com Allylic oxidation of terpenoids by Pleurotus sapidus. nih.gov |

| Metal-Free | Avoids toxic metal catalysts. benthamopenarchives.com Can utilize readily available reagents. | Autoxidation of limonene (B3431351) and linalool (B1675412) upon air exposure. nih.govresearchgate.net |

Singlet Oxygen Ene Reactions and Analogous Photo-oxygenation Processes

Photo-oxygenation, particularly the singlet oxygen ene reaction, is a primary pathway for the formation of allylic hydroperoxides from olefins with an allylic hydrogen. acs.orgnih.govwikipedia.org This reaction involves the interaction of electronically excited singlet oxygen (¹O₂) with an alkene, where the double bond shifts and the allylic hydrogen is transferred to one of the oxygen atoms, forming an allylic hydroperoxide. nih.gov

For cyclic monoterpenes like those that are precursors to 3-hydroperoxy-1-propan-2-ylcyclohexene, the ene reaction is often the exclusive pathway in their reaction with singlet oxygen. acs.orgnih.gov The mechanism of this reaction can be either concerted or stepwise, depending on the structure of the terpene. For instance, the photo-oxidation of limonene and sabinene (B1680474) proceeds through a concerted mechanism, while that of β-pinene and camphene (B42988) follows a stepwise mechanism involving diradical intermediates. acs.orgnih.gov

The reactivity of different monoterpenes towards singlet oxygen varies, with α-pinene being the most reactive among those studied in one report. nih.gov The reaction is initiated by the addition of singlet oxygen to the electron-rich double bond. nih.gov

| Terpene | Proposed Mechanism with ¹O₂ | Key Feature |

| Limonene | Concerted ene reaction acs.orgnih.gov | - |

| Sabinene | Concerted ene reaction acs.orgnih.gov | - |

| α-Pinene | Predominantly concerted ene reaction acs.orgnih.gov | Highest reactivity in a comparative study. nih.gov |

| β-Pinene | Stepwise ene reaction acs.orgnih.gov | Involves a diradical intermediate. acs.orgnih.gov |

| Camphene | Stepwise ene reaction acs.orgnih.gov | Involves a diradical intermediate. acs.orgnih.gov |

Formation from Criegee Intermediates and Related Ozonolysis Pathways

Ozonolysis of unsaturated hydrocarbons is a significant atmospheric process that leads to the formation of a variety of oxygenated products, including hydroperoxides. rsc.orgnsysu.edu.tw The reaction proceeds through the formation of a primary ozonide, which then decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate (CI). nsysu.edu.tw

These highly reactive Criegee intermediates can undergo various subsequent reactions. In the presence of water, they can react to form α-hydroxy hydroperoxides. mdpi.com The reaction of stabilized Criegee intermediates with water is considered a major degradation pathway in the atmosphere and can be a source of hydroperoxides and hydroxyl radicals. mdpi.com

The structure of the parent alkene influences the structure and reactivity of the resulting Criegee intermediate. For large, bifunctional CIs formed from the ozonolysis of cyclic terpenes, intramolecular reactions can become significant. nih.gov

Unsaturated Criegee intermediates, which contain both a carbonyl oxide group and a carbon-carbon double bond, can undergo unique intramolecular rearrangements. One such pathway is a 1,4-hydrogen shift, which leads to the formation of a vinyl hydroperoxide. This unimolecular reaction can be a significant fate for certain Criegee intermediates, competing with their bimolecular reactions. researchgate.net

For more complex Criegee intermediates with additional functional groups, other intramolecular pathways, such as intramolecular cycloadditions, become possible. nih.gov For example, large CIs with both carbonyl oxide and carbonyl groups can undergo intramolecular secondary ozonide formation. nih.gov The rates of these unimolecular reactions are highly dependent on the specific structure and conformation of the Criegee intermediate. nih.gov

Solvent-Mediated and Intermolecular Oxidation Pathways

The solvent can play a significant role in oxidation reactions, influencing reaction rates and even the mechanistic pathway. In the context of photo-oxygenation, the lifetime of singlet oxygen is highly solvent-dependent. mdpi.com For example, chloroform (B151607) is known to provide a relatively long lifetime for singlet oxygen, making it a suitable solvent for such reactions. mdpi.com

In ozonolysis reactions, the solvent can participate in the reaction pathways. For instance, in the presence of nucleophilic solvents like methanol, Criegee intermediates can be trapped to form α-methoxy hydroperoxides, preventing other side reactions. nih.gov Water, as a solvent or reactant, can react with Criegee intermediates to form α-hydroxy hydroperoxides. mdpi.comnih.govacs.org

Intermolecular reactions are also crucial in the formation and subsequent reactions of hydroperoxides. For example, the reaction of stabilized Criegee intermediates with carboxylic acids can form α-acyloxyalkyl hydroperoxides. nih.govacs.org The formation of these hydroperoxides has been demonstrated in the liquid-phase ozonolysis of monoterpenes like α-pinene. nih.govacs.org

Advanced Mechanistic Investigations of Allylic Cyclohexenyl Hydroperoxide Chemistry

Elucidation of Elementary Reaction Steps and Reaction Coordinates

The transformation of allylic cyclohexenyl hydroperoxides involves several elementary reaction steps, the nature of which can be influenced by thermal, photochemical, or catalytic conditions. A primary pathway for both the formation and subsequent reaction of these hydroperoxides is through free-radical chain mechanisms. The initiation step often involves the homolytic cleavage of an initiator or the hydroperoxide itself to form radicals.

A crucial step in the autoxidation of cyclohexene (B86901) derivatives to form the corresponding hydroperoxide is the abstraction of an allylic hydrogen atom. chemrxiv.org This establishes a resonance-stabilized allylic radical. Molecular oxygen then reacts with this radical to form an allylperoxyl radical. This peroxyl radical can then abstract a hydrogen atom from another substrate molecule to propagate the chain and form the allylic hydroperoxide.

The decomposition of the hydroperoxide is also a critical process. This can occur via several pathways:

Homolytic Cleavage: The weak oxygen-oxygen bond in the hydroperoxide group can break, forming an alkoxyl radical and a hydroxyl radical (ROOH → RO• + •OH). This is often the key step in radical-mediated transformations.

Acid/Base-Catalyzed Decomposition: In the presence of acids, the decomposition can proceed through heterolytic pathways, potentially involving carbocationic intermediates.

Metal-Catalyzed Decomposition: Transition metals can facilitate the decomposition through redox cycles, generating radicals that initiate further reactions.

Identification and Characterization of Key Intermediates and Transition States

The chemistry of 3-Hydroperoxy-1-propan-2-ylcyclohexene is characterized by the formation of several key reactive intermediates. 2-Cyclohexene-1-hydroperoxide, a closely related compound, has been identified as an unstable primary intermediate in the autoxidation of cyclohexene. rsc.org

Key Intermediates:

Allylic Radicals: Formed by the abstraction of an allylic hydrogen, these radicals are stabilized by resonance, which delocalizes the unpaired electron. This resonance is a key factor in the product distribution of subsequent reactions.

Allylperoxyl Radicals (ROO•): These are formed by the reaction of allylic radicals with molecular oxygen. In the rearrangement of allylic hydroperoxides, the allylperoxyl radical is proposed to be a common intermediate that can lead to an equilibrium mixture of isomeric hydroperoxides. rsc.org

Alkoxyl Radicals (RO•): Generated from the homolytic cleavage of the O-O bond, these radicals are highly reactive and can undergo various reactions, including hydrogen abstraction, fragmentation, and rearrangement. nih.govresearchgate.net

Metal-Peroxo and Metal-Oxo Species: In metal-catalyzed reactions, high-valent intermediates such as Fe(III)-hydroperoxy or the equivalent Fe(V)-oxo-hydroxo species are postulated. nih.govnih.gov Evidence for radical intermediates in reactions catalyzed by these species suggests the involvement of the high-valent metal-oxo pathway. nih.govnih.gov

Characterization of these transient species is challenging. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully used to observe and characterize semi-stable hydroperoxide and endoperoxide intermediates in related systems. nih.gov Electron Spin Resonance (ESR) spectroscopy, often combined with spin-trapping techniques, is another powerful tool for detecting and identifying radical intermediates. nih.govnih.gov

Computational chemistry plays a vital role in characterizing transition states, which are high-energy structures along the reaction coordinate that connect reactants, intermediates, and products. These calculations provide insights into the geometry and energy of the transition states, which are crucial for understanding reaction kinetics and selectivity.

Kinetic and Thermodynamic Aspects of Hydroperoxide Transformations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. Kinetic studies provide quantitative data on reaction rates, reaction orders, and activation energies, which are essential for elucidating reaction mechanisms.

For example, the oxidation of cyclohexyl methyl sulphide by cyclohexenyl hydroperoxide in non-polar solvents like benzene (B151609) was found to follow complex kinetics, being first-order with respect to the sulphide and second-order with respect to the hydroperoxide. royalsocietypublishing.org This suggests that in the absence of a more efficient catalyst, a bimolecular hydroperoxide complex acts as the oxidant. royalsocietypublishing.org In contrast, when catalyzed by an acid, the hydroperoxide order changes to one. royalsocietypublishing.org

In the catalytic oxidation of cyclohexene, kinetic studies over a CoFe₂O₄ catalyst demonstrated that the reaction follows first-order kinetics with an apparent activation energy of 58 kJ mol⁻¹. rsc.org Microkinetic modeling based on proposed mechanisms has been shown to successfully reproduce experimental trends in product formation rates and selectivities. rsc.org

Thermodynamic data, including reaction enthalpies, entropies, and Gibbs free energies, determine the feasibility and position of equilibrium for a given transformation. The decomposition of hydroperoxides is generally an exothermic process due to the conversion of a weak O-O bond into stronger O-H and C=O bonds. Computational studies are frequently employed to calculate the free energy barriers for various reaction pathways, providing insight into which pathways are thermodynamically and kinetically favored. chemrxiv.org

Influence of Solvent and Reaction Environment on Mechanistic Divergence

The reaction pathway of an allylic hydroperoxide can be significantly altered by the surrounding solvent and general reaction environment, a phenomenon known as mechanistic divergence. Factors such as solvent polarity, the presence of acids or bases, and the presence of oxygen can dictate whether a reaction proceeds through a radical (homolytic) or ionic (heterolytic) mechanism. researchgate.netacs.org

Solvent Effects:

The choice of solvent can influence reaction rates and selectivities. In the oxidation of cyclohexyl methyl sulphide with cyclohexenyl hydroperoxide, the kinetic complexities were found to vary remarkably between solvents like benzene, cyclohexane (B81311), and cyclohexene. royalsocietypublishing.org

The dielectric constant of the solvent can impact the selectivity in cyclohexene oxidation, with more polar solvents potentially favoring different pathways. researchgate.net

Explicit solvation can have a profound effect on reaction barriers. Theoretical investigations have shown that the free energy barrier for the rate-limiting allylic hydrogen abstraction can be significantly lower in a solvent like acetonitrile (B52724) compared to the gas phase, highlighting the crucial role of solvent-intermediate interactions. chemrxiv.org

Influence of Additives and Atmosphere:

Acids and Bases: The addition of an acid can dramatically shift the reaction mechanism. For instance, in metal-catalyzed oxidations, adding a proton source can favor heterolytic oxidation products (like epoxides and diols) over products from homolytic radical pathways. researchgate.netmdpi.com Conversely, the presence of a base can also tune the relative contributions of different pathways. researchgate.net

Oxygen: The presence of molecular oxygen can be critical. In some systems, its absence leads to a non-radical reaction, while its presence induces a free-radical chain mechanism. royalsocietypublishing.org

This mechanistic divergence is critical for controlling the outcome of a reaction. By carefully selecting the solvent and additives, it is possible to steer the transformation of this compound towards a desired product, for example, favoring epoxidation over allylic oxidation. d-nb.info

Comprehensive Elucidation of Catalytic Cycles in Metal-Promoted Reactions

Transition metal complexes are potent catalysts for the decomposition and transformation of allylic hydroperoxides. The elucidation of the complete catalytic cycle is essential for understanding catalyst activity, stability, and selectivity. These cycles typically involve the metal center cycling through different oxidation states.

A common mechanism in metal-promoted reactions is the redox decomposition of the hydroperoxide, often referred to as a Haber-Weiss-type mechanism. For a metal (M) capable of one-electron redox reactions, the cycle can be initiated as follows:

Reduction of Hydroperoxide: Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻

Oxidation of Hydroperoxide: M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺

These steps generate highly reactive alkoxyl (RO•) and peroxyl (ROO•) radicals, which then drive the subsequent reactions, such as hydrogen abstraction from a substrate. d-nb.infomdpi.com

In some copper-catalyzed systems, the proposed catalytic cycle involves the binding of the hydroperoxide to the Cu(II) center, followed by homolytic cleavage of the O-O bond and the formation of a high-valent Cu(III)-oxo species. organic-chemistry.org This species is then responsible for the key C-H activation step. The catalyst is regenerated in subsequent steps, allowing it to participate in multiple turnovers. chemrxiv.org

The specific metal ion (e.g., cobalt, iron, copper, manganese) and the ligand environment significantly influence the catalyst's performance. rsc.orgrsc.org For instance, in the decomposition of 2-cyclohexene-1-hydroperoxide, CoFe₂O₄ has been shown to be a highly effective catalyst. rsc.org Kinetic studies suggesting reaction orders of less than one for the reactants point towards a surface-mediated reaction mechanism in heterogeneous catalysis. rsc.org

Table 2: Proposed Intermediates in Metal-Catalyzed Allylic Hydroperoxide Reactions

| Metal Catalyst System | Key Proposed Intermediate(s) | Mechanistic Pathway | Reference(s) |

|---|---|---|---|

| Iron-based (e.g., Rieske dioxygenase models) | Fe(V)-oxo-hydroxo | Radical-based monooxygenation | nih.govnih.gov |

| Cobalt-based (e.g., CoFe₂O₄) | Co²⁺/Co³⁺ redox couple, radical species | Radical chain decomposition | rsc.org |

Understanding these intricate catalytic cycles is paramount for the rational design of new and improved catalysts for the selective oxidation of organic substrates via allylic hydroperoxide intermediates.

Theoretical and Computational Chemistry Approaches to 3 Hydroperoxy 1 Propan 2 Ylcyclohexene

Quantum Chemical Calculations for Reaction Pathway Mapping and Energetics

Quantum chemical calculations are fundamental to exploring the potential energy surface of a reacting system. researchgate.net These methods allow for the identification of stationary points, such as reactants, products, intermediates, and, most importantly, transition states. researchgate.net By calculating the energies of these points, a detailed map of the reaction pathway can be constructed, revealing the energetic feasibility and mechanism of a given transformation. For reactions involving 3-Hydroperoxy-1-propan-2-ylcyclohexene, such as its decomposition or oxidation reactions, these calculations can elucidate the step-by-step molecular changes.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying complex molecules like this compound. DFT is particularly effective for locating the geometries of transition states and calculating the associated activation energy barriers that govern reaction rates.

Studies on analogous systems, such as the decomposition of 3-hydroperoxypropanal, have demonstrated the utility of DFT in identifying low-barrier reaction pathways. chemrxiv.orgscipost.org For instance, DFT calculations can be employed to screen numerous potential reactions and pinpoint the most likely mechanisms. In the oxidation of cyclohexene (B86901), DFT calculations have been used to determine the energy barriers for competing reaction pathways like epoxidation and hydroxylation, providing insight into how reaction conditions might favor one product over another. researchgate.net These studies confirm that DFT can effectively model the electronic and structural changes during hydroperoxide reactions.

Table 1: Example of DFT-Calculated Reaction Barriers for Decomposition of an Analogous Hydroperoxide (3-hydroperoxypropanal)

| Reaction Type | DFT-Calculated Barrier (kcal/mol) | Reference |

|---|---|---|

| H-transfer and C-C cleavage | 36 | chemrxiv.orgscipost.org |

| O-O bond homolysis followed by H-transfer | 40 | chemrxiv.orgscipost.org |

| C-O bond heterolysis and rearrangement | 46 | chemrxiv.orgscipost.org |

Note: Data is for the analogous compound 3-hydroperoxypropanal to illustrate the application of DFT.

While DFT is a powerful tool, for higher accuracy in energetic calculations, more sophisticated ab initio methods are often required. The "gold standard" is often considered to be the Coupled Cluster with Singles, Doubles, and perturbative Triples, CCSD(T). However, its computational cost is prohibitive for larger molecules. The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method has emerged as a highly efficient alternative that retains much of the accuracy of canonical CCSD(T) at a fraction of the computational cost. arxiv.org

DLPNO-CCSD(T) is particularly valuable for obtaining precise reaction energies and barrier heights for systems like this compound. core.ac.ukrsc.org It provides benchmark-quality data that can be used to validate results from less computationally demanding methods like DFT. The accuracy of DLPNO-CCSD(T) has been demonstrated across a wide range of chemical problems, including the study of main group thermochemistry, reaction barriers, and noncovalent interactions, all of which are relevant to the chemistry of hydroperoxides. arxiv.orgnih.govnih.gov

Table 2: Typical Accuracy of DLPNO-CCSD(T) for Energetic Properties

| Property | Method | Mean Absolute Deviation (kcal/mol) |

|---|---|---|

| Conformer Energies | DLPNO-CCSD(T1)/CBS (VeryTightPNO) | 0.25 |

| Noncovalent Interactions | DLPNO-CCSD(T) | ~0.5 |

| Reaction Barrier Heights | DLPNO-CCSD(T) | ~1.0 |

Source: Compiled from data in references arxiv.orgcore.ac.uknih.gov. CBS refers to Complete Basis Set extrapolation.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the functional (in DFT) and the basis set. For peroxide systems, which feature a weak O-O bond and lone pairs on the oxygen atoms, these choices are particularly important.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. wikipedia.org For peroxides, it is crucial to use basis sets that are flexible enough to describe the electron distribution accurately.

Pople Basis Sets: Sets like 6-31G(d,p) or the larger 6-311+G(2d,p) are common choices. The "(d,p)" notation indicates the addition of polarization functions, which allow orbitals to change shape, a necessity for describing chemical bonding. The "+" indicates the addition of diffuse functions, which are essential for accurately describing lone pairs and weakly bound electrons, such as those in the peroxide group. wikipedia.orguba.ar

Correlation-Consistent Basis Sets: Dunning's correlation-consistent basis sets, such as cc-pVDZ and aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the inclusion of diffuse functions, making them highly suitable for peroxide systems. rowansci.com

Functionals: In DFT, the choice of the exchange-correlation functional is critical. For hydroperoxide reaction mechanisms, functionals that perform well for barrier heights and thermochemistry are preferred.

Hybrid Functionals: B3LYP is a popular hybrid functional that often provides a good balance of accuracy and cost.

Meta-Hybrid Functionals: Functionals from the M06 suite (e.g., M06-2X) are often recommended for kinetics and thermochemistry as they are parameterized to perform well for a broad range of chemical interactions. frontiersin.org

Dispersion-Corrected Functionals: Functionals like ωB97X-D include corrections for dispersion forces, which can be important for analyzing conformational preferences and noncovalent interactions within a molecule like this compound. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

While quantum chemical calculations focus on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the motion of atoms over time. For a flexible molecule like this compound, which has multiple rotatable bonds and a cyclohexene ring that can adopt different conformations, MD simulations are invaluable.

By simulating the trajectory of atoms, MD can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial because the reactivity of the hydroperoxide can be highly dependent on its three-dimensional structure. Furthermore, ab initio molecular dynamics (AIMD), which calculates forces "on-the-fly" using quantum mechanics, can be used to simulate the actual process of a chemical reaction, providing a dynamic picture of bond breaking and formation.

Application of Transition State Theory and Quantum Tunneling Effects in Hydroperoxide Reactions

Understanding reaction rates is a primary goal of chemical kinetics. Transition State Theory (TST) provides a framework for calculating rate constants based on the properties of the reactants and the transition state. wikipedia.orglibretexts.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org The rate of reaction is then determined by the frequency at which this complex proceeds to form products. libretexts.org For hydroperoxide reactions, TST can be combined with quantum chemical calculations of the transition state structure and energy to predict reaction rates. frontiersin.org

However, classical TST does not account for a purely quantum mechanical phenomenon: tunneling. Quantum tunneling allows particles, particularly light ones like hydrogen atoms, to penetrate an energy barrier rather than climbing over it. researchgate.netprinceton.edu This effect can lead to significantly faster reaction rates than predicted by classical TST, especially at low temperatures. ox.ac.ukuibk.ac.at

In hydroperoxide chemistry, many reactions involve the transfer of a hydrogen atom (e.g., hydrogen abstraction). mdpi.com In such cases, quantum tunneling can be a major contributor to the reaction rate. mdpi.com Computational studies have shown that tunneling can even alter the preferred reaction pathway. For example, in the oxidation of cyclohexene by an iron(IV)-oxo complex, epoxidation is favored at higher temperatures, but at lower temperatures, quantum tunneling enhances the rate of C-H hydroxylation, making it the dominant pathway. researchgate.net Recent research has also provided evidence for heavy-atom tunneling, such as in the breaking of the O-O peroxide bond itself. researchgate.netnih.gov

Computational Studies on Stereoselectivity and Regioselectivity Prediction

Many chemical reactions can yield multiple products, leading to questions of regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). Computational chemistry offers powerful tools to predict these outcomes. researchgate.netnih.govcolab.wsrsc.org For a molecule like this compound, which has multiple reactive sites and stereocenters, predicting the selectivity of its reactions is crucial.

The primary method for predicting selectivity is to compute the activation energies for all possible reaction pathways. The pathway with the lowest energy barrier is expected to be the fastest and therefore yield the major product. For example, if this compound were to undergo an epoxidation reaction, DFT calculations could be used to compare the transition state energies for attack on either face of the double bond, thereby predicting the stereochemical outcome. Similarly, to predict regioselectivity in a C-H activation reaction, the barriers for hydrogen abstraction from different carbon atoms in the molecule would be calculated and compared. nih.gov This approach has been successfully applied to understand selectivity in a wide variety of organic reactions, from C-H functionalization to cycloadditions. mdpi.comnih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory, Charge Density Differences)

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO would likely be localized around the regions of highest electron density, such as the carbon-carbon double bond (C=C) within the cyclohexene ring and the oxygen atoms of the hydroperoxy group (-OOH). The π-electrons of the double bond are generally higher in energy than the σ-electrons of single bonds, making them significant contributors to the HOMO. The lone pair electrons on the oxygen atoms also contribute significantly to the HOMO. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile or electron donor. wuxiapptec.com

Conversely, the LUMO is the orbital to which electrons would be added during a reaction with an electron donor. In the case of this compound, the LUMO would be expected to have significant contributions from the antibonding orbitals, particularly the σ* orbital of the weak oxygen-oxygen single bond in the hydroperoxy group. This is a characteristic feature of peroxides and hydroperoxides, making the O-O bond susceptible to cleavage upon accepting electrons. The energy of the LUMO relates to the electron affinity and the electrophilicity of the molecule. wuxiapptec.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and reactivity of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com In molecules with hydroperoxy groups, this gap can influence their tendency to undergo decomposition or react with other species.

Illustrative Frontier Orbital Data

While specific calculated values for this compound are not available, the following table provides a hypothetical example of what such data would look like, based on typical values for similar organic molecules. This data is for illustrative purposes only.

| Molecular Orbital | Hypothetical Energy (eV) | Likely Primary Atomic Orbital Contributions |

| LUMO+1 | +1.5 | σ* (C-H), σ* (C-C) |

| LUMO | +0.5 | σ (O-O), π (C=C)** |

| HOMO | -9.0 | n (O), π (C=C) |

| HOMO-1 | -10.2 | σ (C-C), σ (C-O) |

This table is for illustrative purposes to demonstrate the concepts of FMO theory and does not represent actual calculated data for this compound.

Charge Density Differences

Charge density difference analysis is a computational technique used to visualize how the electron density of a molecule is redistributed upon interaction or reaction. This method involves calculating the electron density of the molecule and subtracting the electron densities of its constituent atoms or fragments. The resulting "difference density" map reveals regions where electron density has increased (accumulated) and where it has decreased (depleted).

For this compound, a charge density analysis would be expected to show:

Electron Accumulation: A high concentration of electron density around the electronegative oxygen atoms of the hydroperoxy group. The carbon-carbon double bond would also be a region of relatively high electron density.

Electron Depletion: Regions of lower electron density would be found around the hydrogen atoms, particularly the acidic proton of the hydroperoxy group (H-O-O-), and the carbon atoms bonded to the oxygen atoms.

This distribution of charge creates a molecular electrostatic potential (MEP) map, which highlights the nucleophilic (negative potential) and electrophilic (positive potential) sites of the molecule. The oxygen atoms would represent nucleophilic centers, while the hydrogen of the hydroperoxy group would be an electrophilic site, susceptible to attack by bases. Understanding these charge distributions is crucial for predicting how the molecule will interact with other reagents, solvents, or biological macromolecules.

Spectroscopic and Analytical Methodologies for Characterizing 3 Hydroperoxy 1 Propan 2 Ylcyclohexene and Its Transformations

Vibrational Spectroscopy (Infrared and Raman) for O-O Bond Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of hydroperoxides like 3-Hydroperoxy-1-propan-2-ylcyclohexene. A primary application is the direct analysis of the peroxide O-O bond, which is fundamental to the reactivity of these molecules. scispace.com

The O-O stretching vibration (ν(O-O)) in organic hydroperoxides typically appears as a weak to medium intensity band in the 800-900 cm⁻¹ region of the Raman spectrum. scispace.com For instance, resonance Raman studies on low-spin iron(III)-hydroperoxo complexes have identified the ν(O-O) feature around 790 cm⁻¹, noted as being the lowest observed frequency for iron-peroxo species, which suggests a significantly weakened O-O bond. scispace.com This weakening is critical for understanding the subsequent decomposition pathways. Isotopic substitution studies, replacing ¹⁶O with ¹⁸O, confirm the assignment of this vibrational mode, as the frequency shift aligns with theoretical predictions based on Hooke's law. scispace.com

In addition to the O-O bond, IR spectroscopy is particularly sensitive to the O-H stretch of the hydroperoxy group, which provides insights into hydrogen bonding and conformational isomers. Studies on the prototypical cyclohexyl hydroperoxide (CHHP) have utilized IR multiphoton excitation to record the overtone of the OH stretch (2νOH). researchgate.netrsc.orgnih.gov A distinct IR feature for CHHP was observed at 7012.5 cm⁻¹. researchgate.netrsc.org Theoretical calculations suggest that different conformers (e.g., equatorial and axial) of cyclic hydroperoxides can have very similar stabilities and overtone OH stretch transitions, but are separated by a significant energy barrier for interconversion. researchgate.netrsc.orgresearchgate.net This conformational analysis is vital as the orientation of the hydroperoxy group can influence its reactivity and interactions with other molecules.

The combination of experimental spectra with theoretical calculations, often using density functional theory (DFT), allows for detailed assignment of vibrational modes and supports the identification of specific conformers. nih.gov This integrated approach provides a robust framework for understanding the structural and bonding characteristics of this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |

| O-O Stretch (ν(O-O)) | 800-900 | Raman | Direct probe of the peroxide bond strength. Lower frequencies indicate a weaker bond. scispace.com |

| Fe-O Stretch (ν(Fe-O)) | 600-700 | Raman | Characterizes metal-peroxide interactions in catalyzed reactions. scispace.com |

| O-H Stretch Overtone (2νOH) | ~7000 | Infrared | Sensitive to conformational changes and hydrogen bonding of the hydroperoxy group. researchgate.netrsc.org |

Electron Paramagnetic Resonance (EPR) for Detection and Characterization of Radical Intermediates

The transformations of this compound, particularly its decomposition, are often mediated by free radical intermediates. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of these paramagnetic species. ljmu.ac.uk

The decomposition of terpene hydroperoxides, often catalyzed by transition metals like iron, generates a cascade of radical species, including alkoxyl (RO•), peroxyl (ROO•), and carbon-centered (R•) radicals. researchgate.netresearchgate.net EPR spectroscopy, frequently combined with a technique called spin trapping, allows for the detection and identification of these short-lived radicals. researchgate.net Spin traps are diamagnetic molecules that react with transient radicals to form more stable, EPR-active radical adducts with characteristic spectral parameters (g-values and hyperfine coupling constants). scielo.org.mx

For example, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a common spin trap used to detect alkoxyl and carbon-centered radicals, while 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) is effective for characterizing peroxyl radicals. researchgate.net Studies on the iron-catalyzed decomposition of hydroperoxides from terpenes like linalool (B1675412) and limonene (B3431351) have successfully used these spin traps to identify the specific radical intermediates formed. researchgate.net

The analysis of the EPR spectrum provides detailed information about the structure of the trapped radical. The hyperfine splitting patterns can reveal the type and number of magnetic nuclei (like ¹H) interacting with the unpaired electron, helping to pinpoint the radical center within the molecule. ljmu.ac.uknih.gov Multifrequency EPR and advanced techniques like electron nuclear double resonance (ENDOR) can provide even greater detail on the identity and environment of the radical species. nih.govnih.gov This information is crucial for constructing detailed mechanistic pathways for the degradation of this compound and understanding its role in oxidative processes. nih.gov

| Radical Intermediate | Detection Method | Typical Spin Trap | Significance |

| Alkoxyl (RO•) | EPR Spin Trapping | DMPO | Key intermediate in hydroperoxide decomposition, leading to carbonyls and other products. researchgate.netresearchgate.net |

| Peroxyl (ROO•) | EPR Spin Trapping | DEPMPO | Propagating species in autoxidation chain reactions. researchgate.netresearchgate.net |

| Carbon-centered (R•) | EPR Spin Trapping | DMPO | Formed via rearrangement or fragmentation of other radicals. researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural and Stereochemical Elucidation of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of this compound and its various transformation products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure determination.

In ¹H NMR spectroscopy, the proton of the hydroperoxy group (-OOH) is particularly diagnostic. It typically appears as a sharp resonance in the region of 7.7 to 9.6 ppm in a non-polar solvent like CDCl₃. nih.gov The specific chemical shift can be highly sensitive to factors such as intramolecular hydrogen bonding, temperature, and solvent conditions. nih.gov The identity of this signal can be confirmed by its disappearance upon adding a few drops of D₂O to the NMR tube, due to proton-deuterium exchange. nih.gov

¹³C NMR spectroscopy is equally valuable, especially for identifying the carbon atom bonded to the hydroperoxy group (C-OOH). This carbon atom is typically deshielded and resonates in the range of 82-88 ppm. nih.gov The number of unique signals in a ¹³C NMR spectrum can indicate the symmetry of the molecule. For cyclic terpenoid structures, the presence of ten distinct peaks would suggest ten inequivalent carbon atoms. umn.edu

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful for establishing connectivity within the molecule. ¹H-¹³C HMBC experiments can show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the position of the hydroperoxy group by observing correlations between the -OOH proton and nearby carbons, or between protons on adjacent carbons and the C-OOH carbon. nih.govresearchgate.net These experiments are instrumental in distinguishing between different positional isomers of hydroperoxides that may form during terpene oxidation. researchgate.net

| Nucleus | Technique | Typical Chemical Shift (ppm) | Structural Information |

| ¹H | ¹H NMR | 7.7 - 9.6 | Hydroperoxy proton (-OOH). nih.gov Sensitive to H-bonding and conformation. Disappears with D₂O exchange. |

| ¹³C | ¹³C NMR | 82 - 88 | Carbon attached to the hydroperoxy group (C-OOH). nih.gov |

| ¹H, ¹³C | ¹H-¹³C HMBC | N/A | Reveals long-range (2-3 bond) correlations, confirming molecular connectivity and isomer structure. researchgate.net |

Mass Spectrometry (MS) Techniques, including Hyphenated Approaches (GC-MS, HPLC-MS), for Identification of Reaction Products and Isomers

Mass spectrometry (MS) is a highly sensitive technique essential for identifying the reaction products and isomers arising from the transformations of this compound. Due to the complexity of oxidation product mixtures and the thermal lability of hydroperoxides, MS is often coupled with chromatographic separation techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). future4200.commdpi.com

Hyphenated techniques such as GC-MS and HPLC-MS allow for the separation of complex mixtures prior to mass analysis. nih.govresearchgate.net GC-MS is well-suited for volatile and thermally stable compounds, though derivatization (e.g., silylation) is often required to analyze hydroperoxides and prevent their decomposition in the hot injector port. researchgate.net Two-dimensional GC (GC×GC) can provide enhanced separation for very complex mixtures of terpene isomers and their oxygenated derivatives. chromatographyonline.com HPLC-MS, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is ideal for analyzing thermally labile and non-volatile compounds like hydroperoxides without derivatization. future4200.commdpi.com

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In this technique, a specific ion (a precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. copernicus.orgcopernicus.org Organic hydroperoxides exhibit characteristic fragmentation patterns. For example, under APCI-MS/MS conditions, ammonium (B1175870) adducts of hydroperoxides ([M+NH₄]⁺) often show a characteristic neutral loss of 51 Da, corresponding to the loss of H₂O₂ + NH₃. copernicus.orgcopernicus.org Another proposed characteristic fragmentation is the neutral loss of 34 Da (H₂O₂) from the protonated molecular ion. copernicus.org These specific fragmentation pathways can be used to screen complex mixtures for the presence of hydroperoxides and help identify their structures. copernicus.orgnih.gov

| Technique | Ionization Method | Key Application | Characteristic Fragmentation |

| GC-MS | Electron Ionization (EI) | Analysis of volatile and thermally stable (or derivatized) oxidation products. chromatographyonline.comresearchgate.net | Library-matchable spectra for known compounds. |

| HPLC-MS/MS | ESI, APCI | Analysis of thermally labile hydroperoxides and isomers in complex mixtures. mdpi.com | Neutral loss of 34 Da (H₂O₂) or 51 Da (H₂O₂ + NH₃ from adduct). copernicus.orgcopernicus.org |

| PTR-MS | Proton Transfer Reaction | Real-time online monitoring of volatile organic compounds and their oxidation products. nih.govresearchgate.net | Identifies compounds by their molecular weight plus one (protonated molecule). |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

Kinetic Isotope Effect (KIE) studies provide profound insights into the reaction mechanisms of this compound transformations, particularly in autoxidation processes. The KIE is determined by comparing the rate of a reaction when a light isotope (e.g., hydrogen, ¹H) is replaced with a heavier one (e.g., deuterium (B1214612), ²H or D) at a specific molecular position.

The rate-determining step in many hydrocarbon autoxidation reactions is the abstraction of a hydrogen atom from a carbon by a peroxyl radical. nih.govnih.gov Because a C-D bond has a lower zero-point energy than a C-H bond, it requires more energy to break. Consequently, the rate of hydrogen abstraction (kH) is significantly faster than the rate of deuterium abstraction (kD). The ratio kH/kD is the primary KIE.

For the autoxidation of hydrocarbons, the primary KIE for hydrogen atom transfer to a peroxyl radical can be substantial. For example, the primary KIE for the autoxidation of tetralin was determined to be 15.9 ± 1.4. nih.govnih.gov This value is significantly larger than the maximum value of ~7 predicted by semi-classical models based on differences in zero-point energies alone. Such an unusually large KIE is considered strong evidence for the involvement of quantum mechanical tunneling in the hydrogen atom transfer step. nih.govnih.gov

By selectively replacing hydrogen atoms with deuterium at the reactive sites of a molecule like this compound or its precursors, researchers can perform competition experiments. The product distribution, often analyzed by NMR or MS, reflects the relative rates of H versus D abstraction, allowing for the calculation of the KIE. nih.gov This data is crucial for validating proposed reaction mechanisms and understanding the fundamental nature of the transition state for key reaction steps.

Role and Significance of Allylic Cyclohexenyl Hydroperoxides in Complex Chemical Environments

Atmospheric Chemistry and Tropospheric Processes

In the troposphere, the oxidation of BVOCs is a major driver of atmospheric chemistry. Allylic cyclohexenyl hydroperoxides are formed during these oxidation processes and have a notable impact on the composition and reactivity of the atmosphere.

The formation of allylic cyclohexenyl hydroperoxides in the atmosphere is primarily a result of the oxidation of monoterpenes, a significant class of BVOCs emitted by vegetation. future4200.com Compounds with a cyclohexene (B86901) skeleton and an isopropyl group, such as γ-terpinene, are likely precursors to 3-Hydroperoxy-1-propan-2-ylcyclohexene. acs.org The formation process is initiated by the reaction of the parent terpene with atmospheric oxidants like the hydroxyl radical (•OH), ozone (O₃), or the nitrate (B79036) radical (NO₃). future4200.com

The reaction with •OH radicals is a dominant pathway, often involving the addition of the radical to a double bond within the terpene structure. future4200.com This leads to the formation of a β-hydroxyalkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a β-hydroxyalkylperoxy radical. future4200.com In the case of γ-terpinene, •OH addition is a dominant reaction pathway, leading to hydroxy γ-terpinene peroxy radicals. acs.org

An alternative pathway is H-atom abstraction from an allylic position on the cyclohexene ring, which also leads to the formation of a radical. This radical can then react with O₂ to form a peroxy radical (RO₂). researchgate.net These peroxy radicals are key intermediates that can undergo further reactions to form hydroperoxides. One of the main formation routes for hydroperoxides is the reaction of RO₂ radicals with the hydroperoxyl radical (HO₂). copernicus.org

Autoxidation is another crucial mechanism for the formation of highly oxidized molecules (HOMs), including hydroperoxides, from BVOCs. copernicus.orgcopernicus.orgcopernicus.orgresearchgate.net This process involves a sequence of intramolecular H-shift reactions and O₂ additions, starting from a peroxy radical. mdpi.com This can lead to the formation of molecules with multiple hydroperoxy groups. acs.org

The table below summarizes the key reactants and reaction types involved in the formation of allylic cyclohexenyl hydroperoxides in the atmosphere.

| Precursor BVOC (Example) | Initiating Oxidant | Key Intermediate Species | Primary Formation Mechanism for Hydroperoxide |

| γ-Terpinene | •OH, O₃, NO₃ | Peroxy radicals (RO₂) | Reaction of RO₂ with HO₂; Autoxidation |

| α-Pinene, Limonene (B3431351) | •OH, O₃, NO₃ | Peroxy radicals (RO₂) | Autoxidation |

| α-Phellandrene, β-Phellandrene | NO₃ | Peroxy radicals (RO₂) | Formation of hydroperoxynitrates |

Allylic cyclohexenyl hydroperoxides can influence the oxidizing capacity of the atmosphere, primarily through their impact on the budget of HOx radicals (•OH and HO₂). The formation of hydroperoxides from the reaction of peroxy radicals with HO₂ acts as a temporary sink for these radicals.

However, the subsequent decomposition of these hydroperoxides can release HOx radicals back into the atmosphere. One of the primary decomposition pathways for hydroperoxides is photolysis (decomposition by sunlight). The photolysis of organic hydroperoxides breaks the weak O-O bond, leading to the formation of an alkoxy radical (RO•) and a hydroxyl radical (•OH). This process regenerates •OH radicals, which can then go on to initiate the oxidation of other volatile organic compounds, thus propagating the oxidation chains in the atmosphere.

The atmospheric lifetime of a hydroperoxide with respect to photolysis is a critical factor in determining its impact on the HOx budget. While specific data for this compound is not available, studies on similar compounds like isoprene-derived hydroxy hydroperoxides indicate that photolysis can be a significant removal pathway. mdpi.com

The atmospheric fate of allylic cyclohexenyl hydroperoxides is determined by several competing decomposition and reaction pathways. As mentioned, photolysis is a key gas-phase removal process, leading to the formation of •OH and alkoxy radicals.

The resulting alkoxy radicals are highly reactive and can undergo further reactions, including unimolecular decomposition (e.g., C-C bond scission) or isomerization. These reactions can lead to the formation of a variety of smaller, more oxidized volatile organic compounds, such as aldehydes and ketones. nih.gov For instance, the decomposition of cumene (B47948) hydroperoxide, an aromatic analogue, yields products like acetophenone (B1666503) and methylstyrene. organic-chemistry.org

Another important gas-phase loss process for hydroperoxides is their reaction with •OH radicals. This reaction typically proceeds via H-atom abstraction from the -OOH group, leading to the formation of a peroxy radical and a water molecule. copernicus.org This reaction can be a significant sink for both the hydroperoxide and the •OH radical.

The table below outlines the primary decomposition pathways for allylic cyclohexenyl hydroperoxides in the gas phase and their major products.

| Decomposition Pathway | Reactant(s) | Major Products | Significance |

| Photolysis | Sunlight (hν) | Alkoxy radical (RO•), Hydroxyl radical (•OH) | Regeneration of •OH, propagation of atmospheric oxidation |

| Reaction with •OH | Hydroxyl radical (•OH) | Peroxy radical (RO₂), Water (H₂O) | Sink for both hydroperoxide and •OH |

| Thermal Decomposition | Heat | Various fragmentation products | Generally less significant at typical tropospheric temperatures |

Combustion Chemistry and Autoxidation in Fuels

The formation and reactions of allylic cyclohexenyl hydroperoxides are also relevant in the context of combustion chemistry, particularly during the low-temperature oxidation of hydrocarbons and gasoline surrogates.

During the low-temperature combustion (approximately 500-800 K) of hydrocarbon fuels, a process known as autoxidation plays a critical role. copernicus.orgcopernicus.orgresearchgate.net This is the same fundamental mechanism that can lead to the formation of HOMs in the atmosphere. Terpenes and related cyclic hydrocarbons are sometimes considered as components or additives in fuels, making the study of their oxidation relevant. copernicus.org

The autoxidation process in combustion begins with the formation of an alkyl radical from the fuel molecule, which then adds O₂ to form a peroxy radical (RO₂). This RO₂ radical can then undergo a series of intramolecular H-abstractions and further O₂ additions, leading to the formation of a hydroperoxyalkyl radical (•QOOH) and subsequently to dihydroperoxides and other highly oxidized species. copernicus.org The formation of allylic cyclohexenyl hydroperoxides is a direct consequence of these reaction pathways when cyclic alkenes are present in the fuel.

Studies on the oxidation of terpenes like limonene and α-pinene under low-temperature combustion conditions have shown the formation of a wide range of oxidized products, with chemical formulas consistent with those formed via autoxidation pathways. researchgate.net The presence of a double bond and allylic hydrogens in molecules like those that would form this compound makes them susceptible to these autoxidation reactions.

Autoxidation in Organic Materials and Degradation Pathways

Autoxidation is a spontaneous oxidation process that occurs when organic materials react with atmospheric oxygen at ambient temperatures. This process is a primary driver of degradation in a vast array of materials, including plastics, rubbers, fuels, and biological tissues. The core of autoxidation is a free-radical chain reaction, which leads to the formation of hydroperoxides as the initial, relatively stable products. nih.govwikipedia.org Compounds such as this compound, a representative allylic cyclohexenyl hydroperoxide, are key intermediates in these complex degradation cascades. The presence of a double bond in the cyclohexene ring makes the adjacent (allylic) hydrogen atoms particularly susceptible to abstraction, initiating the oxidative cycle.

The general mechanism of autoxidation proceeds in three main stages: initiation, propagation, and termination. wikipedia.org

Initiation : An initiator (e.g., heat, UV light, mechanical stress, or impurities) causes the formation of a free radical from the organic substrate (RH). specialchem.com

Propagation : The substrate radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This highly reactive peroxyl radical then abstracts a hydrogen atom from another substrate molecule, forming a hydroperoxide (ROOH) and a new substrate radical, thus continuing the chain reaction. wikipedia.orgwikipedia.org

Termination : The reaction ceases when radicals combine to form non-radical products. wikipedia.org

Peroxidation of Unsaturated Organic Substrates, Including Lipids

The peroxidation of unsaturated organic substrates is the process by which hydroperoxides are formed. This reaction is particularly facile in molecules containing carbon-carbon double bonds, such as alkenes and polyunsaturated fatty acids (PUFAs), which are the building blocks of lipids. nih.gov The presence of the double bond weakens the C-H bonds on the adjacent allylic carbon atoms, making them prime targets for hydrogen abstraction by radical species. wikipedia.org

In the context of a molecule like 1-propan-2-ylcyclohexene, the initiation step involves the abstraction of a hydrogen atom from one of the allylic positions on the cyclohexene ring. This creates a resonance-stabilized allylic radical. The radical then reacts with molecular oxygen to form a cyclohexenyl peroxyl radical (ROO•). This peroxyl radical propagates the chain reaction by abstracting an allylic hydrogen from another unsaturated molecule, yielding an allylic hydroperoxide—such as this compound—and a new carbon-centered radical. wikipedia.orgnih.gov

This same fundamental mechanism governs the peroxidation of lipids. PUFAs, with their multiple double bonds, are highly susceptible to this form of degradation. The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group situated between two double bonds, forming a lipid radical (L•). nih.gov This is followed by reaction with oxygen to create a lipid peroxyl radical (LOO•), which then abstracts a hydrogen from another lipid molecule to form a lipid hydroperoxide (LOOH) and perpetuate the chain. wikipedia.orgnih.gov These lipid hydroperoxides are the primary products of lipid peroxidation and are implicated in cellular damage and various disease states. acs.org

| Stage | Reaction | Description |

|---|---|---|

| Initiation | RH → R• | Formation of a carbon-centered radical (R•) from the organic substrate (RH) via heat, light, or catalysts. |

| Propagation | R• + O₂ → ROO• | The carbon radical rapidly reacts with oxygen to form a peroxyl radical (ROO•). |

| ROO• + RH → ROOH + R• | The peroxyl radical abstracts a hydrogen from another substrate molecule, forming a hydroperoxide (ROOH) and regenerating a carbon radical to continue the chain. | |

| Termination | R• + R• → R-R | Two carbon radicals combine. |

| ROO• + ROO• → ROOR + O₂ | Two peroxyl radicals combine to form a stable peroxide. |

Role in Material Degradation and Strategies for Oxidative Stabilization

Hydroperoxides like this compound are pivotal in the degradation of organic materials because they are unstable and can decompose, especially when exposed to heat, light, or transition metals. bohrium.combdmaee.net This decomposition generates new, highly reactive radicals, such as alkoxyl (RO•) and hydroxyl (•OH) radicals. bohrium.com These radicals can initiate new oxidation chains or participate in reactions that lead to chain scission (breaking of polymer backbones) or cross-linking. europlas.com.vn Such changes at the molecular level manifest as a macroscopic loss of material integrity, including brittleness, discoloration, cracking, and reduced mechanical strength in polymers and rancidity in fats and oils. specialchem.combdmaee.net

The decomposition of cyclohexenyl hydroperoxide, for instance, has been shown to produce cyclohexenol (B1201834) and cyclohexenone. rsc.org In the broader context of cyclohexane (B81311) autoxidation, the cyclohexyl hydroperoxide intermediate is a dominant source of byproducts that define the degradation pathway. nih.gov The formation of these hydroperoxides during melt-processing of thermoplastics introduces chemical weak points that serve as initiation sites for further degradation throughout the material's service life. wikipedia.org

To counteract these degradative processes, oxidative stabilization strategies are employed, primarily through the addition of antioxidants. specialchem.com Antioxidants are chemical compounds that inhibit oxidation by interrupting the free-radical chain reaction. additivesforpolymer.com They are broadly classified into two main types based on their mechanism of action: primary and secondary antioxidants. specialchem.comadditivesforpolymer.com

Primary Antioxidants (Radical Scavengers) : These are typically sterically hindered phenols or aromatic amines. additivesforpolymer.com They function by donating a hydrogen atom to the chain-propagating peroxyl radicals (ROO•), thereby terminating the chain reaction. europlas.com.vn The resulting antioxidant radical is stabilized by resonance and is not reactive enough to continue the chain. europlas.com.vn

Secondary Antioxidants (Hydroperoxide Decomposers) : These compounds, which include organophosphates (phosphites) and sulfur-containing compounds (thioesters), work by decomposing hydroperoxides (ROOH) into stable, non-radical products, such as alcohols. europlas.com.vnadditivesforpolymer.comnih.gov By eliminating hydroperoxides, they prevent the formation of new radicals that would otherwise be generated upon hydroperoxide decomposition, thus averting the proliferation of the degradation cycle. bdmaee.neteuroplas.com.vn

Often, a synergistic combination of primary and secondary antioxidants is used to provide comprehensive protection against oxidative degradation. additivesforpolymer.comnih.gov

| Antioxidant Type | Mechanism of Action | Examples |

|---|---|---|

| Primary (Chain-Breaking) | Donates a hydrogen atom to a peroxyl radical (ROO•), forming a stable hydroperoxide (ROOH) and a non-reactive antioxidant radical, thus terminating the propagation chain. | Sterically Hindered Phenols, Aromatic Amines |

| Secondary (Preventive) | Decomposes hydroperoxides (ROOH) into stable, non-radical products (e.g., alcohols), preventing them from breaking down into new chain-initiating radicals. | Phosphites, Thioesters |

Stereochemical Aspects in the Formation and Reactivity of 3 Hydroperoxy 1 Propan 2 Ylcyclohexene

Stereoselectivity in Allylic Hydroperoxidation Reactions of Cyclohexenes

The formation of allylic hydroperoxides from cyclohexene (B86901) derivatives can proceed through several mechanisms, most notably the singlet oxygen ene reaction and free-radical oxidation, both of which have significant stereochemical implications.

In the singlet oxygen ('O₂) ene reaction, the oxidation proceeds through a concerted, pericyclic mechanism. nih.govresearchgate.net This pathway requires a specific geometric arrangement where the alkene double bond and the allylic hydrogen being abstracted are in close proximity. For a substituted cyclohexene, the approach of singlet oxygen and the subsequent hydrogen abstraction are highly dependent on the conformation of the ring. The allylic protons in a pseudoaxial orientation are generally more accessible for abstraction than those in a pseudoequatorial position due to better orbital overlap in the transition state. The bulky propan-2-yl group at the C4 position of the p-menth-1-ene ring sterically hinders one face of the molecule, directing the attack of singlet oxygen to the less hindered face and leading to a preferential stereochemical outcome. nih.gov Computational studies on similar monoterpenes confirm that the ene reaction is the predominant pathway for singlet oxygen oxidation, yielding allylic hydroperoxides through a concerted mechanism. nih.gov

Free-radical autoxidation represents another major pathway to allylic hydroperoxides. This process is initiated by the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. mtu.edu This radical intermediate is planar, and the subsequent attack by molecular oxygen (a triplet diradical) can occur from either face. However, the existing stereocenter and the steric bulk of the isopropyl group can create a facial bias, leading to a preferential formation of one diastereomer over the other. The stereoselectivity in these radical processes is often lower than in concerted ene reactions unless influenced by a directing group or a chiral environment. mtu.edu

Diastereomeric and Enantiomeric Outcomes of Catalytic and Radical Processes

The hydroperoxidation of an enantiomerically pure sample of p-menth-1-ene (which has (R) or (S) configuration at C4) results in the formation of diastereomeric hydroperoxides, as a new stereocenter is created at C3. The ratio of these diastereomers is determined by the reaction mechanism and conditions.

Radical Processes: In radical-mediated hydroperoxidation, often initiated by peroxides or catalyzed by transition metal salts, the key intermediate is an allylic radical. mtu.edunih.gov The reaction of this planar radical with dioxygen determines the stereochemistry at the new C3 center. While steric hindrance from the adjacent isopropyl group can direct the oxygen attack, radical reactions are often subject to competing pathways and can result in mixtures of diastereomers. nih.govsemanticscholar.org The specific ratio of diastereomers is highly dependent on the catalyst, solvent, and temperature, which can influence the stability of different transition states.

Singlet Oxygen Processes: The photooxidation of p-menth-1-ene with singlet oxygen is generally more stereoselective. nih.gov The concerted ene reaction mechanism dictates that the hydroperoxy group is delivered to the same face from which the hydrogen atom is abstracted (a suprafacial process). scripps.edu The diastereoselectivity arises from the preferential attack of singlet oxygen on the less sterically hindered face of the two dominant half-chair conformations of the cyclohexene ring. This leads to a predictable, albeit often not exclusive, formation of one major diastereomer. For example, in the oxidation of (+)-limonene, a structurally similar terpene, a mixture of six different hydroperoxides is formed, indicating complex selectivity but with certain isomers predominating.

Below is a table illustrating the possible stereoisomers resulting from the hydroperoxidation of (R)-p-menth-1-ene.

| Starting Material | New Stereocenter | Product Diastereomers |

| (4R)-1-(propan-2-yl)-4-methylcyclohex-1-ene | (3R) | (3R,4R)-3-hydroperoxy-1-(propan-2-yl)-4-methylcyclohex-1-ene |

| (4R)-1-(propan-2-yl)-4-methylcyclohex-1-ene | (3S) | (3S,4R)-3-hydroperoxy-1-(propan-2-yl)-4-methylcyclohex-1-ene |

This is an illustrative table based on the IUPAC name for p-menth-1-ene. The target compound name "3-Hydroperoxy-1-propan-2-ylcyclohexene" implies a different substitution pattern, but the stereochemical principles remain identical.

Influence of Chiral Catalysts on Stereoselective Hydroperoxide Formation

To achieve high levels of enantioselectivity or to control the diastereoselectivity in the formation of this compound, chiral catalysts are employed. Asymmetric catalysis for allylic C-H oxidation is a powerful strategy for synthesizing enantioenriched molecules. nih.govnih.gov

These reactions typically involve a chiral metal complex that coordinates to the alkene. This coordination creates a chiral environment that differentiates between the two enantiotopic allylic C-H bonds or the two faces of the double bond. The catalyst then directs the oxidant to a specific site, resulting in the preferential formation of one enantiomer or diastereomer. Various catalytic systems have been developed for the allylic oxidation of terpenes and related cyclic olefins. mdpi.comrsc.org

For instance, synergistic catalysis involving a chiral amine and a palladium complex has been shown to facilitate asymmetric allylic C-H activation under aerobic conditions, leading to products with high regio- and enantioselectivity. nih.gov In such a system, the chiral catalyst could activate a racemic mixture of p-menth-1-ene in a dynamic kinetic resolution process or selectively oxidize a prochiral analogue. The catalyst essentially acts as a chiral pocket, and only a substrate that fits correctly will undergo the reaction, leading to a highly stereoselective hydroperoxidation.

Enzymatic catalysis also offers remarkable chemo-, regio-, and stereoselectivity under mild conditions. nih.gov Biocatalysts, such as cytochrome P450 enzymes, can be engineered to perform highly selective allylic hydroxylations, which proceed via hydroperoxide intermediates. nih.gov

| Catalyst Type | Metal Center | Ligand Type | Potential Outcome |

| Metal-Salen Complexes | Mn, Co, Cr | Chiral Salen | Enantioselective Epoxidation/Allylic Oxidation |

| Copper Complexes | Cu(I), Cu(II) | Chiral Bis(oxazoline) | Enantioselective Allylic Oxidation |

| Palladium Complexes | Pd(II) | Chiral Phosphine/Amine | Asymmetric Allylic C-H Activation |

| Enzymes | Fe (Heme) | Porphyrin (in P450s) | Regio- and Stereoselective Hydroxylation |

Stereochemical Control in Peroxide Rearrangements

Allylic hydroperoxides like this compound can undergo various rearrangements, with the stereochemistry of the starting material playing a crucial role in determining the structure of the products. One of the most significant reactions is the acid- or metal-catalyzed Hock rearrangement.

The Hock rearrangement involves the cleavage of the O-O bond, followed by the migration of the adjacent carbon-carbon double bond system. This process typically leads to the formation of carbonyl compounds. The stereochemistry of the C3 carbon, which bears the hydroperoxy group, directly influences the reaction's outcome. The migration of the substituent is often concerted with the departure of the leaving group (water), and its stereochemical integrity is typically retained in the product.